An In-depth Technical Guide to 3-Chlorophenylglyoxal Hydrate
An In-depth Technical Guide to 3-Chlorophenylglyoxal Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylglyoxal hydrate is a reactive α-dicarbonyl compound that serves as a versatile intermediate in organic synthesis and as a tool in chemical biology. Its utility stems from the presence of both an aldehyde and a ketone functional group, allowing for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its known biological interactions, and relevant safety information. The primary biological relevance of phenylglyoxal derivatives lies in their specific covalent modification of arginine residues in proteins, making them valuable reagents for studying protein structure and function.
Chemical and Physical Properties
The properties of 3-Chlorophenylglyoxal hydrate are summarized below. It is important to note that while some data is specific to the 3-chloro isomer, other properties are inferred from the closely related phenylglyoxal hydrate and 4-chlorophenylglyoxal hydrate due to a lack of specific experimental data for the 3-chloro derivative.
| Property | Value | Reference |
| CAS Number | 177288-16-3 | [1][2] |
| Molecular Formula | C₈H₇ClO₃ | [1][2] |
| Molecular Weight | 186.59 g/mol | [1][2] |
| Appearance | White to yellow to pink solid | [1] |
| Boiling Point | 343.2°C | [1] |
| Melting Point | 76-79 °C (for Phenylglyoxal hydrate) | [3] |
| Solubility | Forms the hydrate in water (for Phenylglyoxal) | [3] |
| Storage | 2-8°C | [1] |
Experimental Protocols
Synthesis of 3-Chlorophenylglyoxal Hydrate
The following protocol is adapted from the established synthesis of phenylglyoxal via the oxidation of the corresponding acetophenone with selenium dioxide.[4]
Materials:
-
3'-Chloroacetophenone
-
Selenium Dioxide (SeO₂)
-
Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-chloroacetophenone (1 mole equivalent) in a minimal amount of dioxane. To this solution, add selenium dioxide (1.1 mole equivalents) and a small amount of water.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material and the formation of a black precipitate of elemental selenium.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the dioxane. Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-chlorophenylglyoxal.
-
Hydration: To form the hydrate, dissolve the crude product in a minimal amount of hot water and allow it to crystallize upon cooling. The resulting crystals of 3-chlorophenylglyoxal hydrate can be collected by filtration.
Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn.
Modification of Arginine Residues in a Peptide
This protocol is adapted from a procedure for modifying an arginine-containing model peptide with a phenylglyoxal derivative.[5]
Materials:
-
Arginine-containing model peptide (e.g., in phosphate-buffered saline)
-
3-Chlorophenylglyoxal hydrate
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0
-
Quenching Solution: Tris buffer or hydroxylamine solution
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Mass spectrometer for product verification
Procedure:
-
Peptide Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a stock solution of 3-Chlorophenylglyoxal hydrate in the reaction buffer.
-
Reaction: Add the 3-Chlorophenylglyoxal hydrate solution to the peptide solution to achieve a desired molar excess (e.g., 10- to 100-fold molar excess over arginine residues).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), with occasional mixing. The progress of the modification can be monitored by HPLC.
-
Quenching: Quench the reaction by adding an excess of the quenching solution.
-
Analysis: Analyze the reaction mixture by HPLC to determine the extent of modification. The modified peptide can be purified by preparative HPLC.
-
Verification: Confirm the mass of the modified peptide by mass spectrometry to verify the covalent adduction of 3-Chlorophenylglyoxal.
Biological Activity and Mechanism of Action
The primary mechanism of biological activity for phenylglyoxals, including 3-Chlorophenylglyoxal hydrate, is their ability to covalently modify the guanidinium group of arginine residues in proteins.[6][7] This reaction is relatively specific under mild physiological conditions (pH 7-9) and results in the formation of a stable adduct.
The modification of arginine has several important consequences for protein function:
-
Neutralization of Positive Charge: The guanidinium group of arginine is positively charged at physiological pH. The reaction with 3-Chlorophenylglyoxal neutralizes this charge, which can disrupt electrostatic interactions critical for protein structure, substrate binding, and protein-protein interactions.
-
Enzyme Inhibition: Many enzymes have critical arginine residues in their active sites that are involved in substrate binding or catalysis. Modification of these residues by 3-Chlorophenylglyoxal can lead to irreversible enzyme inhibition.[8]
-
Probing Protein Structure and Function: Due to its specificity for arginine, 3-Chlorophenylglyoxal hydrate can be used as a chemical probe to identify essential arginine residues in proteins and to study their role in biological processes.
The reaction of phenylglyoxal with arginine can lead to the formation of a 2:1 adduct, often referred to as the Takahashi adduct, where two molecules of the glyoxal react with a single arginine residue.[5]
Visualizations
References
- 1. 3-Chlorophenylglyoxal hydrate [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
